![molecular formula C17H16Cl2F4O3 B13828649 (1R,3S)-3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic Acid [2,3,5,6-Tetrafluoro-4-(methoxymethyl)phenyl]methyl Ester-d3](/img/structure/B13828649.png)
(1R,3S)-3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic Acid [2,3,5,6-Tetrafluoro-4-(methoxymethyl)phenyl]methyl Ester-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Meperfluthrin-d3 is a stable isotope-labeled compound, specifically a deuterated form of meperfluthrin. It is a synthetic pyrethroid insecticide known for its high efficacy in controlling mosquito populations. The molecular formula of meperfluthrin-d3 is C17H13D3Cl2F4O3, and it has a molecular weight of 418.23 . This compound is primarily used in scientific research to study the behavior and metabolism of pyrethroid insecticides.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of meperfluthrin-d3 involves the reaction of (1R,trans)-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane formyl halide with 2,3,5,6-tetrafluoro-4-methoxymethylbenzyl alcohol in a solvent that facilitates halogen hydride overflow . The reaction is carried out under conditions that allow for the removal of solvents by negative pressure, resulting in the formation of meperfluthrin-d3. The process is designed to be clean and efficient, minimizing the generation of waste products .
Industrial Production Methods
Industrial production of meperfluthrin-d3 follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the reagents and solvents safely and efficiently. The production method emphasizes high product yield, simple process flow, and minimal environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
Meperfluthrin-d3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens, acids, and bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of products, including halogenated compounds and esters.
Wissenschaftliche Forschungsanwendungen
Meperfluthrin-d3 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Wirkmechanismus
Meperfluthrin-d3 exerts its effects by targeting the voltage-gated sodium channels in the nerve membranes of insects . This action disrupts the normal function of the sodium channels, leading to rapid knockdown, paralysis, and eventual death of the insect. The compound’s high efficacy is attributed to its ability to alter the gating of these channels, causing prolonged depolarization and preventing the insect from recovering .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Transfluthrin: Another pyrethroid insecticide with similar applications and mechanism of action.
Permethrin: Widely used in both agricultural and public health settings for insect control.
Cyfluthrin: Known for its high potency and effectiveness against a broad range of insect pests.
Uniqueness of Meperfluthrin-d3
Meperfluthrin-d3 is unique due to its stable isotope labeling, which makes it particularly valuable in scientific research. This labeling allows for precise tracking and analysis of the compound’s behavior and metabolism in various environments. Additionally, its high efficacy and low toxicity make it a preferred choice for developing safer and more effective insecticides .
Eigenschaften
Molekularformel |
C17H16Cl2F4O3 |
|---|---|
Molekulargewicht |
418.2 g/mol |
IUPAC-Name |
[2,3,5,6-tetrafluoro-4-(trideuteriomethoxymethyl)phenyl]methyl (1R,3S)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C17H16Cl2F4O3/c1-17(2)9(4-10(18)19)11(17)16(24)26-6-8-14(22)12(20)7(5-25-3)13(21)15(8)23/h4,9,11H,5-6H2,1-3H3/t9-,11+/m1/s1/i3D3 |
InChI-Schlüssel |
MWFQAAWRPDRKDG-CNRQAUTJSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])OCC1=C(C(=C(C(=C1F)F)COC(=O)[C@@H]2[C@H](C2(C)C)C=C(Cl)Cl)F)F |
Kanonische SMILES |
CC1(C(C1C(=O)OCC2=C(C(=C(C(=C2F)F)COC)F)F)C=C(Cl)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,5-dihydroxy-3-methoxy-4-(4-methoxyphenyl)-6-[(E)-2-(2,5,5-trimethyloxan-2-yl)ethenyl]-1,3-dihydroquinolin-2-one](/img/structure/B13828568.png)

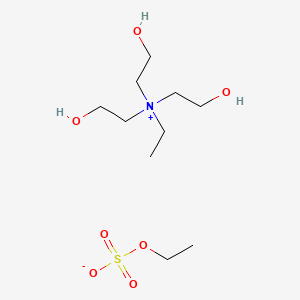
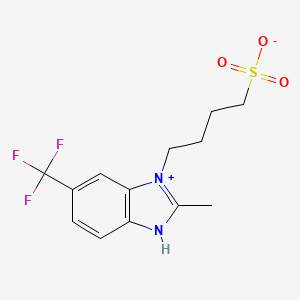
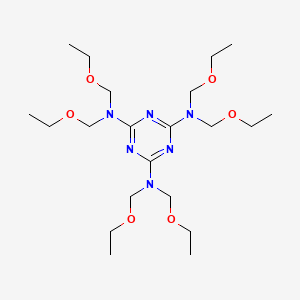
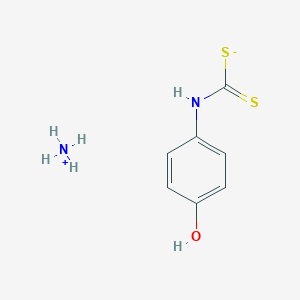
![sodium;(7S,9E,11R,12R,13R,14R,15R,16R,17R,18R,19E,21Z)-2,15,17,29-tetrahydroxy-11-methoxy-13-methoxycarbonyl-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-27-olate](/img/structure/B13828593.png)
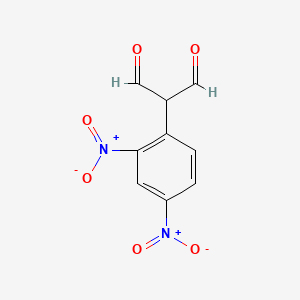

![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-4-hydrazino-pyrimidin-2-one](/img/structure/B13828613.png)
![(3R)-3-[di(cyclobutyl)amino]-8-fluoro-3,4-dihydro-2H-chromene-5-carboxamide;(2R,3R)-2,3-dihydroxybutanedioic acid;hydrate](/img/structure/B13828628.png)
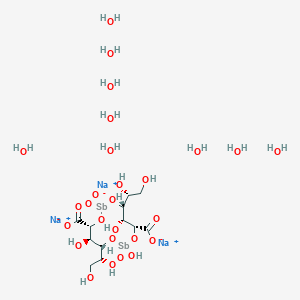
![2-[5-(2,5-Dimethylphenoxy)pentylamino]ethanol](/img/structure/B13828636.png)
![N,N-dimethyl-4-[3-(4-phenylphenyl)sulfonyl-1,3-thiazolidin-2-yl]aniline](/img/structure/B13828637.png)
